(3-Phenylprop-2-en-1-ylidene)propanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylprop-2-en-1-ylidene)propanedial is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-ylidene moiety and a propanedial backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-2-en-1-ylidene)propanedial typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting an aldehyde or ketone with an active methylene compound in the presence of a base. For instance, the reaction between cinnamaldehyde and acetylacetone in the presence of a base like pyrrolidine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction remains a fundamental approach, and modifications to this method can be applied to scale up the production for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Phenylprop-2-en-1-ylidene)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-Phenylprop-2-en-1-ylidene)propanedial has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (3-Phenylprop-2-en-1-ylidene)propanedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: Shares a similar structure with a phenyl group and an aldehyde functional group.
Benzylideneacetone: Contains a phenyl group attached to a carbonyl group through a double bond.
Chalcones: Characterized by the presence of a phenyl group and an α,β-unsaturated carbonyl system.
Uniqueness
(3-Phenylprop-2-en-1-ylidene)propanedial is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties.
Eigenschaften
CAS-Nummer |
82700-53-6 |
---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-cinnamylidenepropanedial |
InChI |
InChI=1S/C12H10O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-10H |
InChI-Schlüssel |
GIXCGWXEJXGIQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.